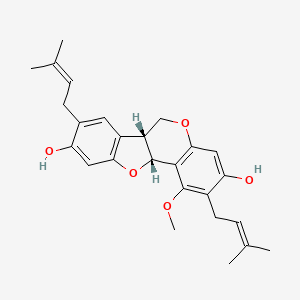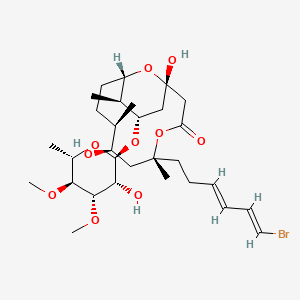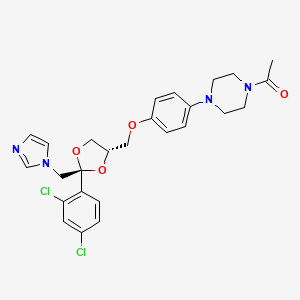
Altersolanol A
Descripción general
Descripción
Altersolanol A is a pentahydroxyanthraquinone.
Aplicaciones Científicas De Investigación
Anticancer Potential
Altersolanol A, derived from the endophytic fungus Stemphylium globuliferum, has demonstrated notable anticancer properties. This natural product exhibits cytotoxic, cytostatic, anti-inflammatory, and anti-migrative activities against human chronic myeloid leukemia and lung cancer cells. Its mechanism involves inducing apoptosis through caspase-3 and -9 cleavage and decreasing anti-apoptotic protein expression. The distinct structural features of this compound are crucial for its activity, as highlighted by the ineffectiveness of its derivatives like tetrahydroaltersolanol B and ampelanol (Teiten et al., 2013).
Phytotoxic Action
This compound, isolated from Alternaria solani, acts as a phytotoxin. It inhibits the growth of Nicotiana rustica cultured cells and functions as a potent stimulator of NADH oxidation in mitochondria. This suggests its role as an electron acceptor in various biochemical processes (Haraguchi et al., 1996).
Broad-spectrum Cytotoxicity
A study on this compound from a Phomopsis sp. fungus showed its broad-spectrum cytotoxicity against 34 human cancer cell lines. This compound acts as a kinase inhibitor and induces cell death via apoptosis, primarily through caspase cleavage and reduced anti-apoptotic protein expression (Mishra et al., 2015).
Antimicrobial Effects
This compound's antimicrobial mechanism against Pseudomonas aeruginosa involves inhibiting the incorporation of radioactive precursors into macromolecules like DNA, RNA, and Protein. It enhances NADH oxidation in bacterial membranes, acting as an electron acceptor and interfering with the respiratory chain (Haraguchi et al., 1992).
Stereochemistry and Synthesis
Studies on this compound's stereochemistry provide insights into its molecular structure and formation. The relative and absolute stereochemistry of this compound was elucidated through various spectroscopic techniques, contributing to understanding its biological activities (Stoessl, 1969).
Antibacterial Activity
Altersolanol P, a tetrahydroanthraquinone similar to this compound, exhibits significant Gram-positive antibacterial activity and inhibits the growth of Gram-negative Haemophilus influenzae. This discovery underlines the potential of altersolanol derivatives in developing new antibiotics (Ondeyka et al., 2014).
Analytical Determination
A high-performance liquid chromatographic method for determining altersolanols, including this compound, was developed. This method allows for the simultaneous determination of various altersolanols in culture media, highlighting its importance in analytical chemistry (Okamura et al., 1993).
Biosynthesis and Metabolism
Research into the biosynthesis of this compound by Alternaria solani and its metabolism into other compounds such as altersolanol B and macrosporin offers valuable insights into the biochemical pathways involved in the production of these compounds (Stoessl et al., 1979).
Mecanismo De Acción
Target of Action
Altersolanol A, a reduced anthraquinone antibiotic, primarily targets the respiratory chain in bacterial cells . It interacts with the cytochrome c reductase enzyme, which plays a crucial role in the electron transport chain .
Mode of Action
This compound inhibits the incorporation of radioactive precursors into macromolecules (DNA, RNA, and Protein) in whole cells nonspecifically . It increases the respiration of bacterial cells and enhances the oxidation of NADH in the membrane fraction . Furthermore, it stimulates the oxidation of NADH by the enzyme preparation of cytochrome c reductase in the absence of cytochrome c . Thus, this compound seems to interfere with the respiratory chain in the bacterial membrane as an electron acceptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the respiratory chain in bacterial cells . By acting as an electron acceptor, it disrupts the normal flow of electrons within this pathway . This interference leads to an increase in cellular respiration and a nonspecific inhibition of macromolecule synthesis .
Result of Action
The action of this compound results in the inhibition of bacterial growth . It has been shown to quickly cease the growth of exponentially growing cells when exposed to it . It also exhibits cytotoxic effects on multiple cancer cells, including human glioma, hepatoma, prostate cancer, and breast cancer cells .
Análisis Bioquímico
Biochemical Properties
Altersolanol A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been identified as a kinase inhibitor, which means it can interfere with the activity of kinases, enzymes that are pivotal in cell signaling pathways . This compound interacts with Caspase-3 and Caspase-9, enzymes involved in the apoptotic pathway, leading to cell death through apoptosis . Additionally, it affects the expression of anti-apoptotic proteins, thereby promoting apoptosis in cancer cells .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in multiple cancer cell lines by activating Caspase-3 and Caspase-9 and decreasing the expression of anti-apoptotic proteins . This compound also influences cell signaling pathways, particularly those involved in cell survival and proliferation. Furthermore, it affects gene expression by modulating the transcription of genes associated with apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As a kinase inhibitor, this compound binds to the active site of kinases, preventing their activity and thereby disrupting cell signaling pathways . This inhibition leads to the activation of apoptotic pathways, resulting in cell death. This compound also induces changes in gene expression, particularly those genes involved in apoptosis and cell cycle regulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent cytotoxic activity with minimal adverse effects . At higher doses, toxic effects have been observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux by inhibiting key enzymes in cell signaling pathways, leading to changes in metabolite levels . This compound also influences the expression of genes involved in metabolism, further affecting metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation within different cellular compartments. This compound’s distribution is crucial for its cytotoxic activity, as it needs to reach specific cellular targets to exert its effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended targets, such as kinases and apoptotic proteins, to exert its cytotoxic effects .
Propiedades
IUPAC Name |
(1S,2R,3S,4R)-1,2,3,4,8-pentahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c1-16(23)14(21)10-9(13(20)15(16)22)12(19)8-6(11(10)18)3-5(24-2)4-7(8)17/h3-4,13-15,17,20-23H,1-2H3/t13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMBLBOUQJNJIL-JJXSEGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891800, DTXSID701043575 | |
| Record name | Altersolanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22268-16-2, 116948-40-4 | |
| Record name | Altersolanol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22268-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altersolanol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022268162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altersolanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10891800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rel-(1R,2S,3R,4S)-1,2,3,4-Tetrahydro-1,2,3,4,5- pentahydroxy-7-methoxy-2-methyl-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTERSOLANOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3LU23BE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


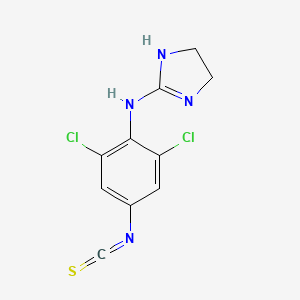
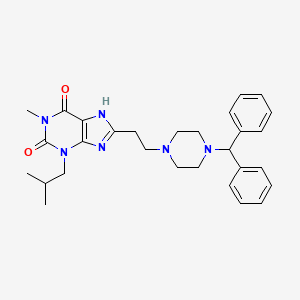

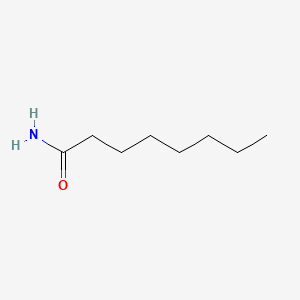
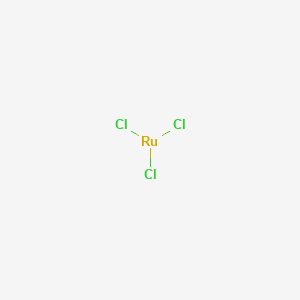
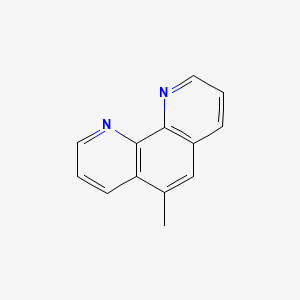

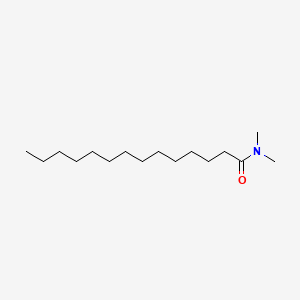
![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)


